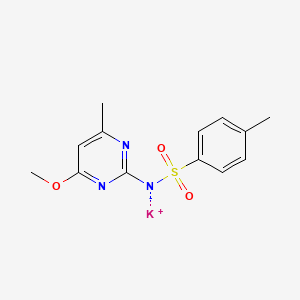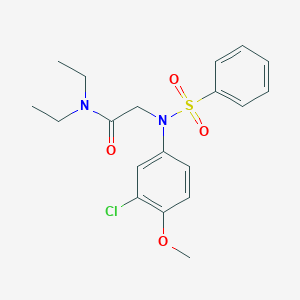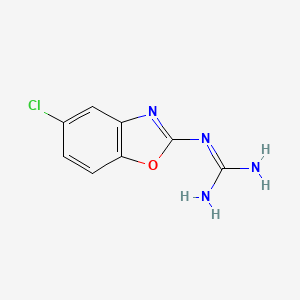![molecular formula C13H21Cl2NO B5069716 N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5069716.png)
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, commonly known as Clenbuterol, is a beta-2 adrenergic agonist drug that is used as a bronchodilator in the treatment of respiratory diseases such as asthma. Clenbuterol is also used as a performance-enhancing drug by athletes and bodybuilders due to its ability to increase muscle mass and reduce body fat. Despite its widespread use, Clenbuterol is a banned substance in many countries due to its potential for abuse and adverse health effects.
Mecanismo De Acción
Clenbuterol works by binding to beta-2 adrenergic receptors in the body, which are found in the smooth muscles of the airways and blood vessels. This binding activates a series of biochemical pathways that lead to the relaxation of these muscles, resulting in bronchodilation and increased blood flow. Clenbuterol also has an anabolic effect on skeletal muscle tissue, which is thought to be due to its ability to activate the mTOR signaling pathway.
Biochemical and Physiological Effects
Clenbuterol has several biochemical and physiological effects in the body, including increased heart rate, increased blood pressure, increased metabolic rate, and increased thermogenesis. These effects are thought to be due to Clenbuterol's ability to stimulate the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clenbuterol has several advantages for use in laboratory experiments, including its ability to induce muscle hypertrophy and reduce body fat. However, Clenbuterol also has several limitations, including its potential for abuse and adverse health effects, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on Clenbuterol, including its potential use in the treatment of muscle wasting disorders, its effects on bone metabolism, and its potential use in the treatment of obesity. Further research is also needed to fully understand the mechanisms of action of Clenbuterol and its potential for abuse and adverse health effects.
Métodos De Síntesis
Clenbuterol is synthesized through a complex chemical process that involves several steps. The starting material for the synthesis is 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which is then reacted with 2-chloro-5-methylphenol to form the intermediate product. This intermediate product is then reacted with ethylene oxide to form the final product, Clenbuterol.
Aplicaciones Científicas De Investigación
Clenbuterol has been extensively studied for its potential therapeutic uses in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Several studies have shown that Clenbuterol can improve lung function and reduce airway inflammation in patients with these conditions. Clenbuterol has also been studied for its potential use in the treatment of muscle wasting disorders such as muscular dystrophy and sarcopenia.
Propiedades
IUPAC Name |
N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-10-5-6-11(14)12(9-10)16-8-7-15-13(2,3)4;/h5-6,9,15H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNAPJXKUOWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chlorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5069652.png)

![1-(4-chloro-2,5-dimethoxyphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069666.png)

![methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5069679.png)
![1-(4-chlorophenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5069687.png)
![4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5069701.png)
![N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea](/img/structure/B5069725.png)

![4,4'-{[5-(4-chlorophenyl)-2-furyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5069740.png)

![2-(4-fluorophenyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5069748.png)